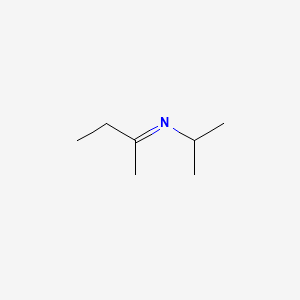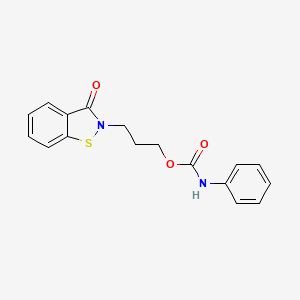
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-phénylcarbamate de 3-(3-oxo-1,2-benzothiazol-2-yl)propyle est un composé chimique appartenant à la classe des dérivés de benzothiazole. Les benzothiazoles sont des composés hétérocycliques contenant à la fois des atomes de soufre et d'azote dans leur structure.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-phénylcarbamate de 3-(3-oxo-1,2-benzothiazol-2-yl)propyle implique généralement la réaction de la 3-(3-oxo-1,2-benzothiazol-2-yl)propylamine avec l'isocyanate de phényle. La réaction est effectuée dans des conditions contrôlées, souvent en présence d'un solvant tel que le dichlorométhane ou le toluène. Le mélange réactionnel est agité à température ambiante ou à des températures légèrement élevées pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. En outre, des étapes de purification telles que la recristallisation ou la chromatographie sont employées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le N-phénylcarbamate de 3-(3-oxo-1,2-benzothiazol-2-yl)propyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en alcool.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle benzothiazole.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme l'hydrure de sodium ou le carbonate de potassium dans des solvants aprotiques polaires sont utilisés.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés d'alcools.
Substitution : Divers dérivés de benzothiazole substitués.
Applications de la recherche scientifique
Le N-phénylcarbamate de 3-(3-oxo-1,2-benzothiazol-2-yl)propyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou comme sonde dans les essais biochimiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que la fluorescence ou la conductivité.
Mécanisme d'action
Le mécanisme d'action du N-phénylcarbamate de 3-(3-oxo-1,2-benzothiazol-2-yl)propyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, inhibant leur activité ou modulant leur fonction. Le groupe benzothiazole est connu pour interagir avec diverses voies biologiques, ce qui peut conduire à des effets thérapeutiques.
Applications De Recherche Scientifique
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-phenylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzothiazole moiety is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Benzothiazole : Le composé parent, connu pour sa large gamme d'applications.
2-(2-oxo-3-pyridyl)benzothiazole : Un dérivé ayant une activité herbicide.
N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazido acétamide : Un autre dérivé ayant des applications médicinales potentielles.
Unicité
Le N-phénylcarbamate de 3-(3-oxo-1,2-benzothiazol-2-yl)propyle est unique en raison de sa structure spécifique, qui combine le groupe benzothiazole avec un groupe carbamate. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement dans divers domaines.
Propriétés
Numéro CAS |
199172-93-5 |
|---|---|
Formule moléculaire |
C17H16N2O3S |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-phenylcarbamate |
InChI |
InChI=1S/C17H16N2O3S/c20-16-14-9-4-5-10-15(14)23-19(16)11-6-12-22-17(21)18-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,18,21) |
Clé InChI |
JNERWZNRRZSWFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)OCCCN2C(=O)C3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








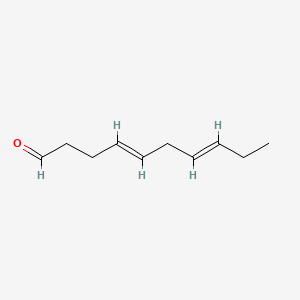
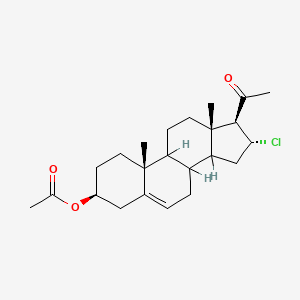
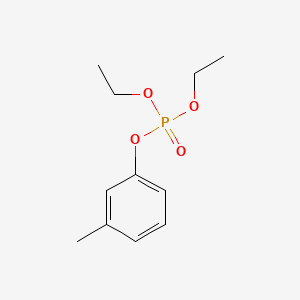

![(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B12680814.png)
![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)
![4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline](/img/structure/B12680824.png)
